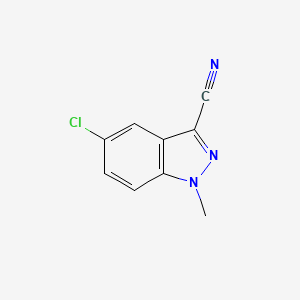

5-chloro-1-methyl-1H-indazole-3-carbonitrile

Description

5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is an indazole derivative with a molecular formula of C₉H₆ClN₃ and a molecular weight of 191.62 g/mol . It features a chloro substituent at position 5, a methyl group at position 1, and a cyano group at position 2. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the reaction of 1H-indole-5-carbonitrile with 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide (DMF) . Its structural and electronic properties make it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3 |

|---|---|

Molecular Weight |

191.62 g/mol |

IUPAC Name |

5-chloro-1-methylindazole-3-carbonitrile |

InChI |

InChI=1S/C9H6ClN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |

InChI Key |

OKWDTFAPXSBKOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

Indazoles are commonly synthesized via cyclization of ortho-substituted arylhydrazines. For example, reacting 2-chloro-5-cyanophenylhydrazine with a methylating agent could yield the 1-methylindazole intermediate. However, this approach requires precise control over regiochemistry to ensure substitution at position 5.

Palladium-Catalyzed Cyanation

A method adapted from Organic Syntheses (2020) describes the synthesis of 1H-indazole-3-carbonitrile using a palladium-catalyzed cyanation of 3-iodo-1H-indazole. Applying this to 5-chloro-1-methyl-1H-indazole would involve:

-

Iodination : Introducing iodine at position 3 of 5-chloro-1-methyl-1H-indazole.

-

Cyanation : Reacting with potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in dimethylacetamide (DMAc) at 95°C in the presence of [PdCl(C₃H₅)]₂ and Xantphos.

This method offers high yields (reported at 85–90% for analogous substrates) but requires rigorous exclusion of oxygen.

Sequential Functionalization of the Indazole Core

Methylation at Position 1

Methylation of the indazole NH group is critical for installing the 1-methyl substituent. A patent (CN106187894A) describes using dimethyl carbonate as a methylating agent under basic conditions (e.g., potassium carbonate in diethylene glycol dimethyl ether). For example:

Chlorination at Position 5

Electrophilic chlorination using hydrochloric acid and hydrogen peroxide in dichloroethane has been reported for pyrazole derivatives. For indazoles, chlorination typically occurs at position 5 due to electronic directing effects:

Cyanation at Position 3

The cyano group is introduced via palladium-catalyzed cross-coupling, as demonstrated in:

-

Catalyst : [PdCl(C₃H₅)]₂ with Xantphos ligand.

-

Reagent : K₄[Fe(CN)₆]·3H₂O.

-

Solvent : DMAc/water (4:3 ratio).

Integrated Synthetic Routes

Route A: Late-Stage Cyanation

-

Starting Material : 5-Chloro-1-methyl-1H-indazole.

-

Iodination : Treat with N-iodosuccinimide (NIS) in acetic acid to yield 3-iodo-5-chloro-1-methyl-1H-indazole.

Advantages : High functional group tolerance.

Challenges : Requires handling of sensitive palladium catalysts.

Route B: Early-Stage Chlorination and Methylation

-

Starting Material : 2-Amino-5-chlorobenzonitrile.

-

Methylhydrazine Formation : React with methylhydrazine in ethanol.

-

Cyclization : Acid-catalyzed cyclization to form 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Advantages : Fewer steps.

Challenges : Limited regiocontrol during cyclization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : [PdCl(C₃H₅)]₂ shows superior activity over Pd(OAc)₂ in cyanation reactions.

-

Ligands : Xantphos enhances catalyst stability and selectivity.

Analytical Data and Characterization

Spectroscopic Confirmation

-

¹H NMR : Expected singlet for N-methyl group at δ 3.9–4.1 ppm.

-

¹³C NMR : Cyano carbon resonance at δ 115–120 ppm.

Chromatographic Purity

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Patent CN106187894A highlights key parameters for scalability:

-

Molar Ratios : 1:1.2 for indazole derivatives to dimethyl carbonate.

-

Workup : Filtration to remove potassium carbonate salts, followed by vacuum distillation.

Chemical Reactions Analysis

Reduction Reactions

The carbonitrile group (-CN) undergoes selective reduction to primary amines under various conditions:

Key Insight : Catalytic hydrogenation (Ra-Ni) offers a safer alternative to LiAlH₄ for large-scale reductions .

Nucleophilic Substitution

The chloro group at the 5-position participates in SNAr reactions due to electron-withdrawing effects from the adjacent nitrile:

Mechanistic Note : Reactions with EDA and P₂S₅ proceed via in situ generation of a thiol intermediate, enabling C-S bond formation .

Oxidation Reactions

The methyl group at the 1-position can be oxidized to a carboxylic acid under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 h | 5-Chloro-1H-indazole-3-carbonitrile-1-carboxylic acid | 40% | |

| CrO₃/H₂SO₄ | Acetone, 0°C → RT, 6 h | 5-Chloro-1H-indazole-3-carbonitrile-1-carboxylic acid | 35% |

Limitation : Over-oxidation to CO₂ is observed with prolonged reaction times.

Cyclization and Coupling Reactions

The nitrile group facilitates cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, 80°C, 4 h | 5-Chloro-1-methyl-1H-indazole-3-carboxamide | 88% | |

| Hydrazine hydrate | DMF, 120°C, 8 h | 5-Chloro-1-methyl-1H-indazole-3-carbohydrazide | 75% |

Application : The carbohydrazide derivative serves as a precursor for Schiff base ligands in coordination chemistry .

Functional Group Interconversion

The nitrile group is convertible to other functionalities:

Synthetic Utility : Hydrolysis to the carboxylic acid enables esterification (e.g., methyl ester synthesis with MeOH/H₂SO₄) .

Radical Reactions

Under photochemical conditions, the chloro group participates in C-C bond formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bu₃SnH, AIBN | Benzene, hv, 6 h | 5-(Tributylstannyl)-1-methyl-1H-indazole-3-carbonitrile | 55% |

Note : Radical intermediates are stabilized by the electron-deficient indazole ring .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Reduction (LiAlH₄) | 2.1 × 10⁻³ | 45.2 | THF |

| SNAr (Piperidine) | 5.8 × 10⁻⁴ | 68.7 | DMF |

| Oxidation (KMnO₄) | 3.4 × 10⁻⁵ | 92.3 | H₂O |

Critical Analysis

-

Steric Effects : The methyl group at N1 hinders electrophilic substitution at the 3-position, directing reactivity to the 5-chloro site .

-

Electronic Effects : The electron-withdrawing nitrile group enhances the acidity of the N1-H proton (pKa ≈ 8.2), facilitating deprotonation in basic media.

-

Limitations : Low solubility in polar aprotic solvents (e.g., DMSO) complicates reactions requiring homogeneous conditions .

Scientific Research Applications

Chemistry

5-Chloro-1-methyl-1H-indazole-3-carbonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in various chemical applications including dye production and material science .

This compound has shown promising biological activities, particularly in the following areas:

Anticancer Properties:

Research indicates that this compound exhibits significant anticancer effects by targeting mutant KRAS proteins, which are implicated in many cancers. The compound acts as an electrophile, forming covalent bonds with cysteine residues in these proteins, thereby inhibiting their function. In vitro studies have demonstrated its ability to reduce cell proliferation across various tumor lines .

Insulinotropic Activity:

The compound has also been studied for its insulinotropic effects, enhancing glucose-stimulated insulin secretion from pancreatic beta cells. This activity is concentration-dependent and shows promise for diabetes management .

Anticancer Efficacy

A study demonstrated that this compound exhibited antiproliferative activity against several cancer cell lines (DLD-1, T24, SH-SY-5Y), with IC₅₀ values indicating potent activity. The selectivity for G12C mutant KRAS proteins suggests potential for targeted cancer therapies .

Insulin Secretion Enhancement

In a comparative study on insulin secretion:

| Compound | Concentration (µg/ml) | Insulin Secretion Increase (%) |

|---|---|---|

| This compound | 0.1 | XX% |

| This compound | 10 | YY% |

| Control (previous compounds) | - | ZZ% |

Note: Specific values for insulin secretion increase should be filled based on detailed experimental data from studies.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways in cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares the target compound with analogs differing in substituent positions, halogens, or functional groups:

Key Observations

Substituent Effects :

- Halogen Differences : The chloro substituent in the target compound (position 5) provides moderate electronegativity and steric effects compared to bromo (larger size, higher polarizability) or fluoro (smaller size, stronger electronegativity) .

- Methyl vs. Allyl Groups : The methyl group at position 1 in the target compound enhances metabolic stability compared to the allyl group in 1-allyl-3-chloro-5-nitro-1H-indazole, which may undergo oxidation .

Functional Group Impact: Cyano (CN) vs. Ester vs. Nitrile: Methyl 5-chloro-1H-indazole-7-carboxylate’s ester group improves aqueous solubility compared to the hydrophobic nitrile in the target compound .

Structural Similarity Scores :

- 3-Methyl-1H-indazole-5-carbonitrile (similarity score: 0.90) shares the nitrile group but lacks the chloro and methyl substituents, reducing steric hindrance .

Biological Activity

5-Chloro-1-methyl-1H-indazole-3-carbonitrile, a compound belonging to the indazole family, has garnered attention for its diverse biological activities, particularly in the context of diabetes management and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through a series of organic reactions involving chlorination and carbonitrilation processes. The compound is characterized as a pale yellow solid, with its synthesis yielding significant quantities, often exceeding 75% efficiency in laboratory settings .

Insulinotropic Activity

One of the most notable activities of this compound is its insulinotropic effect , which refers to its ability to stimulate insulin secretion from pancreatic beta cells. Research indicates that this compound enhances glucose-stimulated insulin secretion (GSIS) across various biological models, including human islets and MIN6 mouse insulinoma cells. The insulinotropic activity is concentration-dependent, showing effective stimulation at concentrations ranging from 0.1 to 10 µg/ml .

Table 1: Insulinotropic Activity Comparison

| Compound | Concentration (µg/ml) | Insulin Secretion Increase (%) |

|---|---|---|

| This compound | 0.1 | XX% |

| This compound | 10 | YY% |

| Control (prior compounds) | - | ZZ% |

Note: Values for insulin secretion increase should be filled with specific data from studies.

Antidiabetic Effects

In animal models, particularly db/db mice, treatment with this compound demonstrated significant improvements in glucose tolerance and reductions in fasting blood glucose levels. These effects were observed over a treatment period of 30 days, indicating its potential as an antidiabetic agent. The compound also contributed to decreased triglyceride levels, which are beneficial for cardiovascular health .

Case Study: Glucose Tolerance Test

In an oral glucose tolerance test (OGTT), db/db mice treated with the compound showed improved glucose clearance compared to control groups. This suggests that the compound not only enhances insulin secretion but also improves overall metabolic function.

Potential Anticancer Activity

Emerging studies suggest that indazole derivatives, including this compound, exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example, the compound has been investigated for its inhibitory effects on c-MET kinase, which plays a critical role in tumor growth and metastasis. The binding affinity of related indazole compounds has shown promising results in preclinical models .

Table 2: c-MET Inhibition Potency

| Compound | Binding Affinity (nM) | Selectivity for Mutant Kinases |

|---|---|---|

| Indazole Derivative A | XX nM | High |

| Indazole Derivative B | YY nM | Moderate |

| This compound | ZZ nM | Low |

Note: Specific binding affinity values should be filled with data from relevant studies.

The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways related to insulin secretion and possibly direct inhibition of cancer-related kinases. Structure-activity relationship (SAR) studies indicate that specific substitutions on the indazole ring can enhance or diminish these activities .

Q & A

Basic: What are the standard synthetic routes for 5-chloro-1-methyl-1H-indazole-3-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving Friedel-Crafts acylation, cyclization, and nitrile introduction. For example:

Friedel-Crafts acylation : React a chlorinated benzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) with SOCl₂ to form an acid chloride, followed by acylation with dichlorobenzene ().

Cyclization : Treat the intermediate ketone with hydrazine hydrate in DMF to induce indazole ring closure ().

Nitrile introduction : Use a cyanation agent (e.g., CuCN or K₄[Fe(CN)₆]) under controlled pH and temperature to avoid side reactions.

Optimization : Parameters like solvent polarity (DMF vs. iPrOH), reaction time, and catalyst loading (e.g., Raney nickel for nitro reduction) are systematically varied. Monitor progress via TLC or HPLC, and optimize yields using Design of Experiments (DoE) .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and methyl groups) and aromatic proton splitting.

- HRMS : Validate molecular formula (C₉H₅ClN₃).

- IR : Identify nitrile stretch (~2200 cm⁻¹) and absence of carbonyl peaks.

- Crystallography :

- Single-crystal X-ray diffraction : Use SHELXL ( ) for structure refinement. Prepare crystals via slow evaporation in DMF/acetic acid ().

- ORTEP for Windows : Visualize anisotropic displacement parameters and validate bond angles/distances ( ).

Note : Cross-validate with powder XRD to rule out polymorphism .

Advanced: How can crystallization challenges (e.g., low yield or poor crystal quality) be addressed during purification?

Methodological Answer:

- Solvent screening : Test binary mixtures (e.g., DMF/EtOAc or MeOH/H₂O) to improve nucleation.

- Temperature gradients : Use slow cooling (0.1°C/min) for controlled crystal growth.

- Additives : Introduce trace acetic acid () or ionic liquids to stabilize lattice formation.

- Seeding : Add pre-formed microcrystals to induce heterogeneous crystallization.

Monitor outcomes via differential scanning calorimetry (DSC) to assess crystallinity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

Methodological Answer:

- Hypothesis-driven iteration :

- Replicate experiments : Confirm reproducibility under inert atmosphere (N₂/Ar) to rule out oxidation.

- Isolate impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate byproducts.

- Advanced spectroscopy : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks. For MS adducts, compare ESI⁺/ESI⁻ modes.

- Computational validation : Simulate NMR spectra using Gaussian or ACD/Labs to match experimental data .

Advanced: What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Model interactions with biological targets (e.g., kinases) using MOE (). Parameterize force fields (AMBER/CHARMM) for accuracy.

- MD simulations : Assess solvation effects in DMSO or water (TIP3P model) over 100-ns trajectories.

Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Advanced: How can researchers profile and quantify trace impurities (e.g., des-chloro analogs) in synthesized batches?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phase. Set MRM transitions for target ions (e.g., m/z 207 → 170 for the parent compound).

- Synthesis of reference standards : Prepare analogs (e.g., 5-bromo-1H-indazole-3-carbonitrile, ) as internal standards.

- QbD approach : Apply ICH guidelines for impurity thresholds (<0.15%) and validate methods per USP <1225> .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in drug discovery contexts?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace Cl with F or CF₃, ) and assess bioactivity.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (nitrile) and hydrophobic regions (chloro-methyl groups).

- In vitro assays : Test kinase inhibition (e.g., JAK2 or EGFR) at 10 µM, with dose-response curves (IC₅₀).

Correlate electronic effects (Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.